Pyridine, 2-[1,1'-biphenyl]-3-yl-
Overview
Description
“Pyridine, 2-[1,1’-biphenyl]-3-yl-” is a complex organic compound. It is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals . It has been found to have anticancer and antiviral activity .
Synthesis Analysis
The synthesis of “Pyridine, 2-[1,1’-biphenyl]-3-yl-” involves several steps. The process includes the decarboxylation of divalent metal derivatives of pyridine-2-carboxylate . It is also prepared by the dehydrogenation of pyridine using Raney nickel . Unsymmetrically substituted 2,2’-bipyridines can be prepared by cross-coupling reactions of 2-pyridyl and substituted pyridyl reagents .Molecular Structure Analysis
The molecular structure of “Pyridine, 2-[1,1’-biphenyl]-3-yl-” is complex. It is a colorless solid with a molecular weight of 79.0999 and a chemical formula of C5H5N . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions of “Pyridine, 2-[1,1’-biphenyl]-3-yl-” are complex and varied. The fusion of pyridine systems, pyrazolopyridines, has been evaluated for activity and access to pharmaceutical products .Physical and Chemical Properties Analysis
“Pyridine, 2-[1,1’-biphenyl]-3-yl-” has several physical and chemical properties. It is a colorless solid with a molecular weight of 79.0999 and a chemical formula of C5H5N . The molecular electric dipole moment is 2.2 debyes. Pyridine is diamagnetic with a diamagnetic susceptibility of -48.7 times 10^ {-6} cm^3 mol^ {-1}. The standard enthalpy of formation of pyridine is 100.2 kJ mol^ {-1} in the liquid phase and 140.4 kJ·mol −1 in the gas phase .Scientific Research Applications
Chemistry and Properties
The chemistry and properties of pyridine derivatives, including "Pyridine, 2-[1,1'-biphenyl]-3-yl-", have been extensively reviewed, focusing on their synthesis, structures, and applications in coordination chemistry. These compounds exhibit a range of important properties such as spectroscopic characteristics, magnetic properties, and biological and electrochemical activities, making them valuable in various scientific domains (Boča, Jameson, & Linert, 2011).
Medicinal and Pharmaceutical Applications
Pyridine derivatives are crucial in medicinal chemistry due to their wide range of biological activities. They have been identified as potential candidates for developing new therapeutic agents, exhibiting antifungal, antibacterial, antioxidant, and anticancer activities among others. This makes them a key focus for pharmaceutical research and drug development (Abu-Taweel et al., 2022).
Agrochemical Applications
Pyridine-based compounds play a significant role as agrochemicals, including fungicides, insecticides, and herbicides. The discovery of new agrochemicals leveraging these compounds involves innovative methods such as Intermediate Derivatization Methods, which enhance the efficiency of discovering novel lead compounds (Guan et al., 2016).
Optoelectronic Materials
Research has expanded into the synthesis and application of pyridine derivatives for electronic devices, highlighting their significance in developing novel optoelectronic materials. These compounds contribute to the creation of materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors due to their luminescent properties (Lipunova et al., 2018).
Safety and Hazards
Future Directions
The future directions of “Pyridine, 2-[1,1’-biphenyl]-3-yl-” research are promising. There is ongoing research into its anticancer and antiviral properties . Additionally, there is interest in its potential applications in various fields due to its ability to form complexes with many transition metals .
Mechanism of Action
Target of Action
Pyrimidine-based compounds, which share structural similarities with pyridine, are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
It is suggested that pyrimidine-based anti-inflammatory agents function by suppressing the activity of cox-1 and cox-2 enzymes, thus reducing the generation of prostaglandin e2 .
Biochemical Pathways
Studies on pyridine degradation by bacteria suggest that the compound may be involved in nitrogen metabolism . In addition, pyrimidine-based compounds are known to affect the inflammatory response by inhibiting the production of various inflammatory mediators .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3-phenylphenyl)pyridine are largely determined by its structural features. The pyridine ring in the molecule can participate in various biochemical reactions, acting as a base and coordinating to metal ions
Cellular Effects
Pyridine derivatives have been shown to exhibit anticancer and antiviral activities .
Subcellular Localization
The localization of molecules within cells can be influenced by various factors, including their chemical properties and interactions with targeting signals or post-translational modifications
Properties
IUPAC Name |
2-(3-phenylphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-7-14(8-3-1)15-9-6-10-16(13-15)17-11-4-5-12-18-17/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVOHJGKYCTVIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621258 | |
Record name | 2-([1,1'-Biphenyl]-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458541-39-4 | |
Record name | 2-([1,1'-Biphenyl]-3-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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